![molecular formula C16H14BrClN4O B5693490 {4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B5693490.png)
{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone is a complex organic compound featuring both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of bromine and chlorine substituents through halogenation reactions. The final step involves the coupling of the substituted pyrazole rings via a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reaction setups to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine and chlorine substituents, potentially converting them to other functional groups.
Substitution: The halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its halogenated pyrazole rings can interact with biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated pyrazoles have shown efficacy.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the pyrazole rings can form halogen bonds with target molecules, influencing their activity. This interaction can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
1-Boc-pyrazole-4-boronic acid pinacol ester: A pyrazole derivative used in Suzuki coupling reactions.
Uniqueness
{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanone is unique due to its specific combination of bromine and chlorine substituents on the pyrazole rings
Properties
IUPAC Name |
[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-(4-chloro-3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN4O/c1-10-15(18)11(2)22(20-10)16(23)13-5-3-12(4-6-13)8-21-9-14(17)7-19-21/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSQBKFKXBUTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)
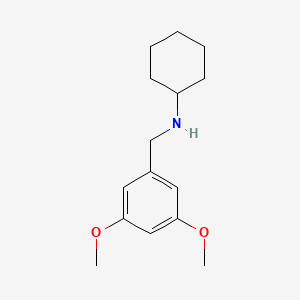
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
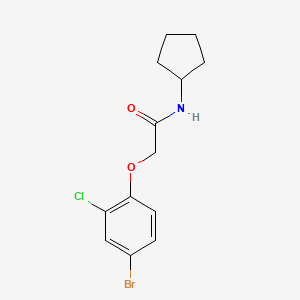
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)
![6-chloro-2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5693445.png)
![4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5693451.png)
![4-[2-(CARBOXYMETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID](/img/structure/B5693459.png)
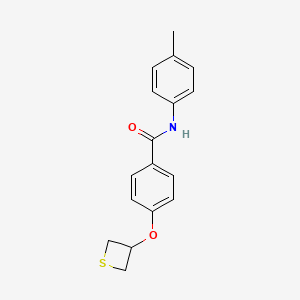
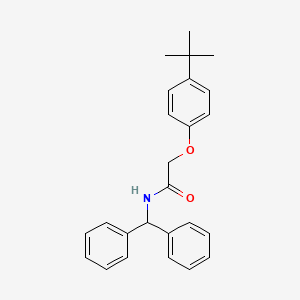
![5-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5693492.png)
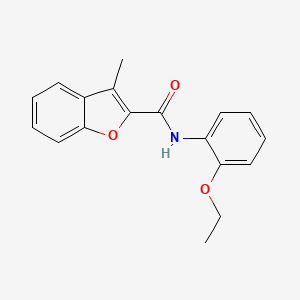
![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
